3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid
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Overview
Description
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol This compound is characterized by a phenoxy group substituted with a methyl and isopropyl group, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid can be synthesized through the esterification of phenol and 2-methylpropanoic acid . The reaction typically involves the use of acid catalysts such as sulfuric acid or formic acid to promote the esterification process. The reaction conditions include maintaining a controlled temperature and ensuring the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows for binding to various receptors or enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenoxypropanoic acid: Similar structure but lacks the isopropyl group.
3-Methyl-5-pentyl-2-furanpropanoic acid: Contains a furan ring instead of a phenoxy group.
Uniqueness
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to the presence of both a methyl and isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions in chemical and biological systems that are not observed with similar compounds.
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVRVVKOCCNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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